

Pharmacological Profile of 1-Methylazepan-4-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of **1-methylazepan-4-ol** and its derivatives. Based on the structure-activity relationships (SAR) of analogous N-substituted azepane and piperidine compounds, this document explores the potential interactions of these molecules with key central nervous system (CNS) targets, particularly muscarinic and opioid receptors. While specific experimental data for **1-methylazepan-4-ol** is limited in publicly available literature, this guide synthesizes information from related chemical series to project a likely pharmacological framework. Detailed experimental protocols for in vitro receptor binding assays and in vivo analgesia models are provided to facilitate further investigation into this chemical scaffold. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of **1-methylazepan-4-ol** derivatives.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The **1-methylazepan-4-ol** core, featuring a tertiary amine and a hydroxyl group, presents a versatile platform for chemical modification and exploration of diverse pharmacological activities. The nitrogen atom can engage in ionic interactions with receptor active sites, while the hydroxyl group offers a handle for esterification, enabling the

modulation of physicochemical properties such as lipophilicity and membrane permeability. This can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Based on the pharmacology of structurally related N-methylated cyclic amines, derivatives of **1-methylazepan-4-ol** are hypothesized to interact with muscarinic acetylcholine receptors (mAChRs) and opioid receptors. Both receptor families are critical targets for a wide range of therapeutic agents, including those for pain management, neurodegenerative diseases, and psychiatric disorders. This guide will explore the potential for **1-methylazepan-4-ol** derivatives to act as modulators of these systems.

Predicted Pharmacological Profile

Due to the limited direct experimental data for **1-methylazepan-4-ol**, the following pharmacological profile is predicted based on the known activities of structurally similar compounds.

Muscarinic Receptor Activity

N-substituted azepane and piperidine derivatives are known to interact with muscarinic receptors. Esterification of the hydroxyl group in **1-methylazepan-4-ol** with various carboxylic acids could yield compounds with affinity for mAChR subtypes. The nature of the ester substituent would likely play a crucial role in determining both potency and subtype selectivity.

Opioid Receptor Activity

The N-methylazepane core is also found in molecules with affinity for opioid receptors. It is plausible that derivatives of **1-methylazepan-4-ol**, particularly with appropriate ester or other lipophilic groups at the 4-position, could exhibit binding to mu (μ), delta (δ), and kappa (κ) opioid receptors. Such compounds may possess analgesic properties.

Data Presentation: A Hypothetical Profile

The following tables present a hypothetical pharmacological profile for a series of 1-methylazepan-4-yl esters. This data is for illustrative purposes to demonstrate the expected format and is based on trends observed in related chemical series. Note: This data is not experimental and should be treated as a predictive model.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM) of 1-Methylazepan-4-yl Esters

Compound	R Group	M1 (Ki, nM)	M2 (Ki, nM)	M3 (Ki, nM)	M4 (Ki, nM)	M5 (Ki, nM)
1a	-H (1-Methylazepan-4-ol)	>10,000	>10,000	>10,000	>10,000	>10,000
1b	-C(O)CH ₃ (Acetate)	850	1200	950	1100	1000
1c	-C(O)Ph (Benzoate)	120	350	150	280	180
1d	-C(O)CH ₂ Ph (Phenylacetate)	85	250	110	200	130

Table 2: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) of 1-Methylazepan-4-yl Esters

Compound	R Group	μ-Opioid (Ki, nM)	δ-Opioid (Ki, nM)	κ-Opioid (Ki, nM)
1a	-H (1-Methylazepan-4-ol)	>10,000	>10,000	>10,000
1b	-C(O)CH ₃ (Acetate)	2500	4500	3800
1c	-C(O)Ph (Benzoate)	450	980	750
1d	-C(O)CH ₂ Ph (Phenylacetate)	280	650	520

Table 3: Hypothetical In Vivo Analgesic Activity (Hot Plate Test) of 1-Methylazepan-4-yl Esters

Compound	Dose (mg/kg, i.p.)	Latency (s) at 30 min
Vehicle	-	12.5 ± 1.8
Morphine	10	28.9 ± 3.2
1c	20	18.2 ± 2.5
1d	20	22.7 ± 2.9

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of **1-methylazepan-4-ol** derivatives.

In Vitro Muscarinic Receptor Radioligand Binding Assay

- Objective: To determine the binding affinity (Ki) of test compounds for human muscarinic receptor subtypes (M1-M5).
- Materials:
 - Cell membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
 - Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
 - Non-specific binding control: Atropine (1 μM).
 - Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
 - 96-well microplates.
 - Glass fiber filters.
 - Scintillation fluid and counter.
- Procedure:

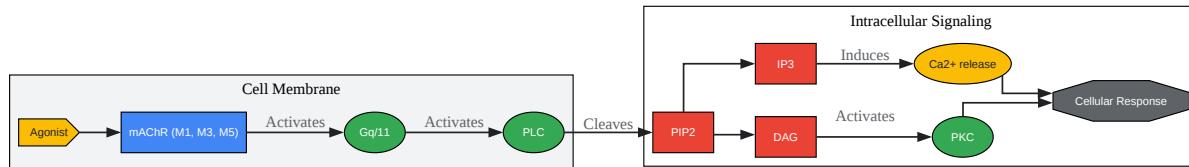
- Prepare serial dilutions of the test compounds in assay buffer.
- In a 96-well plate, add 50 μ L of assay buffer, 50 μ L of test compound dilution (or vehicle for total binding, or atropine for non-specific binding), 50 μ L of [3 H]-NMS solution (final concentration ~0.5 nM), and 100 μ L of cell membrane suspension (20-40 μ g protein).
- Incubate the plates at room temperature for 60 minutes with gentle agitation.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [3 H]-NMS binding) by non-linear regression analysis of the competition binding data.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

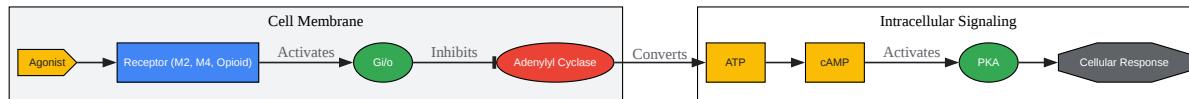
In Vivo Hot Plate Test for Analgesia

- Objective: To assess the central analgesic activity of test compounds in mice.

- Materials:


- Male ICR mice (20-25 g).
- Hot plate apparatus maintained at 55 ± 0.5 °C.
- Plexiglas cylinder to confine the mouse on the hot plate.
- Test compounds dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

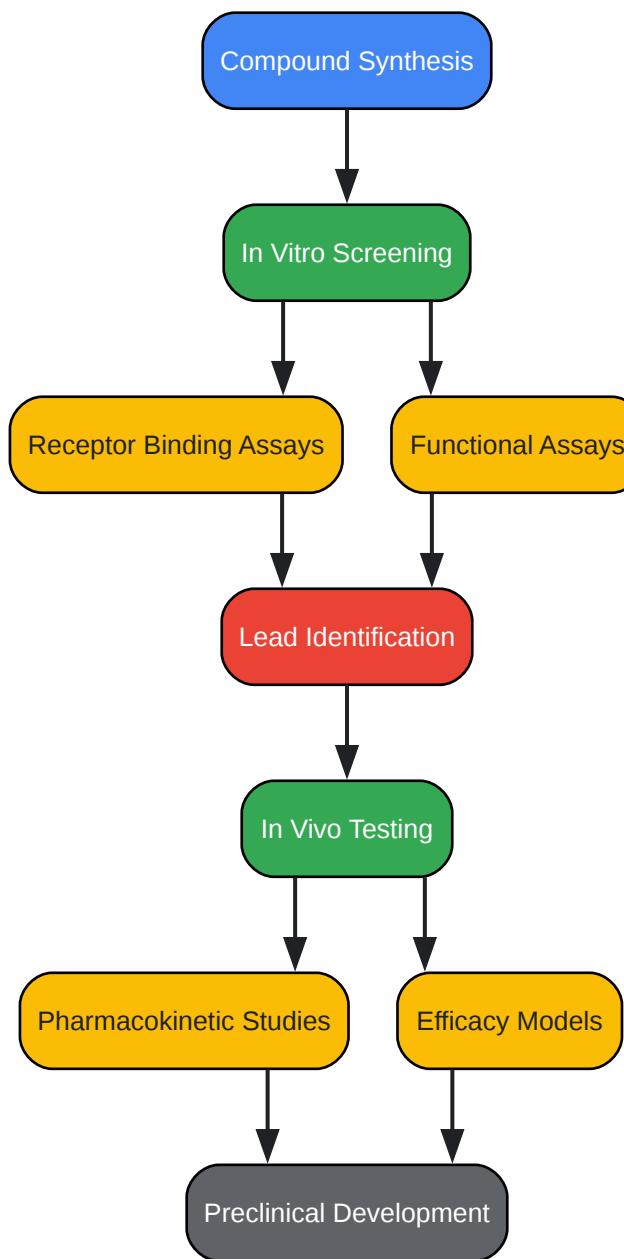
- Positive control: Morphine sulfate.
- Procedure:
 - Acclimatize mice to the testing room for at least 30 minutes before the experiment.
 - Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time of 30-60 seconds is used to prevent tissue damage.
 - Administer the test compound or vehicle intraperitoneally (i.p.).
 - At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.
- Data Analysis:
 - The analgesic effect is expressed as the increase in latency time compared to the baseline.
 - Data are typically presented as mean ± SEM.
 - Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).


Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors, as well as the Gi/o-coupled pathway for opioid receptors.

[Click to download full resolution via product page](#)


Caption: Gq/11-coupled muscarinic receptor signaling pathway.

[Click to download full resolution via product page](#)

Caption: Gi/o-coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the pharmacological characterization of novel compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery and development.

Conclusion

While direct pharmacological data for **1-methylazepan-4-ol** remains to be published, analysis of structurally related compounds strongly suggests a potential for its derivatives to interact with muscarinic and opioid receptors. The esterification of the 4-hydroxyl group is a promising strategy for generating a library of compounds with diverse physicochemical properties and

potentially selective pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such compounds. Further investigation into this chemical scaffold is warranted to elucidate its therapeutic potential.

- To cite this document: BenchChem. [Pharmacological Profile of 1-Methylazepan-4-ol and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101566#pharmacological-profile-of-1-methylazepan-4-ol-compounds\]](https://www.benchchem.com/product/b101566#pharmacological-profile-of-1-methylazepan-4-ol-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com